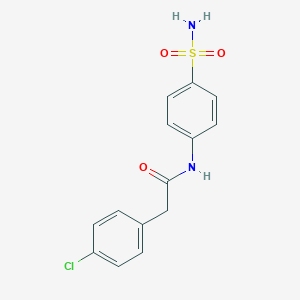

2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamide, also known as Sulfachloropyridazine, is a synthetic chemical compound that belongs to the class of sulfonamide antibiotics. It is widely used in the field of scientific research due to its antibacterial properties, which make it an effective tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine involves the inhibition of bacterial dihydropteroate synthase, an enzyme that is essential for the synthesis of folate in bacteria. This inhibition prevents the bacteria from synthesizing folate, which is necessary for the production of DNA and RNA. As a result, the bacteria are unable to grow and reproduce, leading to their eventual death.

Biochemical and Physiological Effects:

2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine in lab experiments is its broad-spectrum antibacterial activity, which makes it useful for studying a wide range of bacterial species. However, one of the limitations of using 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine is that it may not be effective against all bacterial species, and some bacteria may develop resistance to the drug over time.

Future Directions

There are a number of potential future directions for research involving 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine. One area of interest is the development of new antibiotics that are based on the structure of 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine. Another area of interest is the study of the mechanisms of bacterial resistance to 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine, with the goal of developing new strategies for combating antibiotic-resistant bacteria. Additionally, 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine may have potential applications in the treatment of inflammatory conditions, and further research is needed to explore this possibility.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine involves the reaction of 4-chloroaniline with 4-sulfamoylbenzoic acid in the presence of acetic anhydride and a catalyst. The resulting product is then treated with pyridine to yield 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamideyridazine is widely used in scientific research as an antibacterial agent. It is commonly used in microbiology to study the growth and metabolism of bacteria. It is also used in the field of biochemistry to study various biological processes such as enzyme inhibition and protein synthesis.

properties

Molecular Formula |

C14H13ClN2O3S |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C14H13ClN2O3S/c15-11-3-1-10(2-4-11)9-14(18)17-12-5-7-13(8-6-12)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |

InChI Key |

USKDWCPNOSFAFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244946.png)

![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B244954.png)

![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244957.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B244959.png)

![N-[3-(propionylamino)phenyl]nicotinamide](/img/structure/B244961.png)

![Methyl 4-[(5-bromo-2-methoxybenzoyl)amino]benzoate](/img/structure/B244963.png)

![2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244965.png)

![N-[4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)phenyl]-2-furamide](/img/structure/B244971.png)

![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B244972.png)